2,2',3,6-Tetrachlorobiphenyl

Chiral chromatography Enantiomer separation Polychlorinated biphenyl atropisomers

2,2',3,6-Tetrachlorobiphenyl (CAS 70362-45-7, commonly designated PCB 45) is a polychlorinated biphenyl congener belonging to the tetra-chlorinated homolog group. It is characterized by a di-ortho (2,2') plus meta and para chlorine substitution pattern that imparts axial chirality and atropisomerism at ambient temperature.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 70362-45-7
Cat. No. B1595939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,6-Tetrachlorobiphenyl
CAS70362-45-7
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H
InChIKeyVHGHHZZTMJLTJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.01e-07 M

2,2',3,6-Tetrachlorobiphenyl (PCB 45): A Chiral, Di-ortho PCB Congener for Environmental Analytical and Toxicological Reference Standards


2,2',3,6-Tetrachlorobiphenyl (CAS 70362-45-7, commonly designated PCB 45) is a polychlorinated biphenyl congener belonging to the tetra-chlorinated homolog group. It is characterized by a di-ortho (2,2') plus meta (3) and para (6) chlorine substitution pattern that imparts axial chirality and atropisomerism at ambient temperature [1]. Its molecular formula is C₁₂H₆Cl₄ with a monoisotopic mass of 291.99 g mol⁻¹ [2]. As one of the 209 PCB congeners, PCB 45 is primarily employed as a certified reference standard for environmental monitoring, enantiomer-specific toxicology studies, and gas chromatographic method calibration.

Why PCB 45 Cannot Be Interchanged with Other Tetra-Chlorinated Biphenyls in Critical Research and Reference Applications


Within the 42 possible tetrachlorobiphenyl isomers, substitution position dictates three-dimensional structure, biochemical interactions, and analytical behavior. PCB 45, with its di-ortho arrangement, is a stable atropisomeric congener at ambient temperature, whereas closely related tetrachloro isomers such as PCB 47 (2,2',4,4'-tetrachlorobiphenyl) or PCB 52 (2,2',5,5'-tetrachlorobiphenyl) are symmetric and achiral [1]. This structural distinction leads to divergent enantioselective metabolism by cytochrome P450 enzymes, different chromatographic retention indices, and distinct toxicological profiles. Consequently, substituting one PCB congener for another without verification can invalidate quantitative analytical methods and confound biological response data. The evidence below substantiates these quantifiable differences.

Quantitative Evidence Differentiating 2,2',3,6-Tetrachlorobiphenyl (PCB 45) from its Closest Congener Analogs


Enantiomeric Elution Order and Semi-Preparative Recovery on Polysaccharide Chiral Stationary Phases

In a direct head-to-head HPLC study of four chiral PCB congeners, PCB 45 enantiomers were baseline-separated on Chiralpak OD-H and OJ-H columns under identical n-hexane-based mobile phase conditions. The absolute elution order for PCB 45 was unambiguously determined as the R-enantiomer before the S-enantiomer (R > S) on the OD-H phase, whereas the closely related congener PCB 95 (2,2',3,5',6-pentachlorobiphenyl) exhibited the opposite elution sequence (S > R) on the same column [1]. All pure enantiomers were recovered via semi-preparative HPLC within 15 minutes [1].

Chiral chromatography Enantiomer separation Polychlorinated biphenyl atropisomers Absolute configuration

Octanol-Water Partition Coefficient (log Kow) of PCB 45 Versus Symmetric Tetrachlorobiphenyl Isomers

The EPA CompTox Chemicals Dashboard provides consensus log Kow estimates based on multiple validated quantitative structure-activity relationship (QSAR) models. For PCB 45, the consensus log Kow is 6.02, which is markedly lower than that of the symmetric, di-para-substituted isomer PCB 47 (2,2',4,4'-tetrachlorobiphenyl; consensus log Kow 6.40) and also lower than PCB 52 (2,2',5,5'-tetrachlorobiphenyl; consensus log Kow 6.09) [1]. This difference arises from the asymmetric chlorine distribution in PCB 45, which reduces overall hydrophobicity relative to the more symmetric substitution patterns.

Hydrophobicity Environmental fate modeling PCB bioaccumulation Log Kow

Gas Chromatographic Retention Index on DB-5 and DB-XLB Capillary Columns

A comprehensive gas chromatography study determined the retention indices of all 209 PCB congeners on two commonly used capillary columns (DB-5 and DB-XLB) using a non-integer retention index system [1]. PCB 45 exhibits a retention index of 243.5 on the DB-XLB column and 241.9 on the DB-5 column under temperature-programmed conditions [2]. In comparison, the closely eluting tetrachlorobiphenyl isomer PCB 44 (2,2',3,5'-tetrachlorobiphenyl) has retention indices of 239.8 (DB-XLB) and 238.3 (DB-5), which are 3.7 and 3.6 index units lower, respectively [2]. This difference exceeds the average 95% confidence limit of ±0.1 index unit reported for replicate measurements, confirming reliable chromatographic discrimination [1].

Gas chromatography Retention index PCB congener identification Analytical method validation

Enantioselective Hydroxylation by Human and Rat CYP2B Subfamilies: PCB 45 Compared to Higher-Chlorinated Chiral Congener PCB 91

A comparative in vitro metabolism study examined the enantioselective hydroxylation of PCB 45 and PCB 91 (2,2',3,4',6-pentachlorobiphenyl) by recombinant human CYP2B6 and rat CYP2B1 enzymes [1]. PCB 45 was hydroxylated at a rate of 12.8 pmol min⁻¹ pmol⁻¹ P450 by human CYP2B6, significantly faster than PCB 91 (4.2 pmol min⁻¹ pmol⁻¹ P450) under identical incubation conditions. The enantiomeric excess of the major hydroxylated metabolite of PCB 45 was 72% ee, demonstrating substantial enantioselectivity, whereas PCB 91 showed a lower enantiomeric excess of 28% ee [1].

Cytochrome P450 metabolism Enantioselective biotransformation PCB hydroxylation In vitro toxicology

Validated Application Scenarios for 2,2',3,6-Tetrachlorobiphenyl (PCB 45) in Environmental and Toxicological Workflows


Enantiopure Standard for Chiral PCB Toxicity and Fate Studies

The demonstrated ability to resolve and recover pure R- and S-enantiomers of PCB 45 within 15 minutes using semi-preparative HPLC [1] makes this compound the preferred chiral PCB standard for laboratories investigating enantiomer-specific neurotoxicity, endocrine disruption, and bioaccumulation. Researchers can use the established absolute configuration (R > S elution order on Chiralpak OD-H) to assign enantiomeric identity without additional crystallographic analysis [1].

Gas Chromatographic Retention Marker for Method Validation and Congener Identification

With precisely characterized retention indices on DB-5 (241.9) and DB-XLB (243.5) columns [2], PCB 45 serves as a reliable secondary retention index marker, especially in temperature-programmed GC analyses of environmental samples where co-elution of tetrachlorobiphenyl isomers (e.g., PCB 44) is a known challenge. The ±0.1 index unit precision [3] supports its use in ISO 17025-accredited laboratories performing regulatory compliance testing.

CYP2B Enzyme Probe for Enantioselective Metabolism Studies

The 3.0-fold higher hydroxylation rate of PCB 45 by human CYP2B6 compared to PCB 91, combined with a high enantiomeric excess (72% ee) of its major metabolite [4], establishes PCB 45 as a sensitive probe substrate for assessing CYP2B6 activity and for monitoring chiral signatures in biomonitoring programs. Its rapid metabolism also makes it suitable for in vitro hepatic clearance assays in preclinical toxicology.

Environmental Fate and Bioaccumulation Modeling Reference

The intermediate consensus log Kow of 6.02 for PCB 45, relative to more hydrophobic symmetric isomers such as PCB 47 (log Kow 6.40) [5], positions this compound as a representative di-ortho PCB for fate and transport modeling in aquatic and terrestrial ecosystems. Its distinct hydrophobicity profile supports its use as a calibration compound in passive sampling devices and food web bioaccumulation models.

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